molecular formula C7H8N4O B6613500 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5334-54-3

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6613500
CAS No.: 5334-54-3
M. Wt: 164.16 g/mol
InChI Key: PVQKQWMEXZGTMR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS# 5334-54-3) is a high-purity, heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H8N4O and an average mass of 164.168 Da, this pyrazolo[3,4-d]pyrimidine derivative serves as a privileged scaffold in the design and synthesis of novel bioactive molecules . This compound is part of the pyrazolopyrimidine class, which are known as purine isosteres and are recognized for their wide range of biological activities . The core structure is a fused bicyclic system featuring a pyrazole ring fused with a pyrimidine ring, with methyl substituents at the 1 and 5 positions . This scaffold is highly amenable to chemical modifications, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets . Key Research Applications: - Anticancer Agent Development: Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) . They represent a promising class of protein kinase inhibitors (PKIs) for targeted cancer therapy . - Kinase Inhibition: This scaffold is a key precursor for developing inhibitors of critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) , Epidermal Growth Factor Receptor (EGFR) , and Bruton's Tyrosine Kinase (BTK) . These kinases are pivotal regulators in cellular signaling pathways and are frequently disrupted in cancers, making them prime targets for small-molecule inhibitors . - Structure-Activity Relationship (SAR) Studies: The molecule's structure allows for strategic substitutions at various positions to explore and enhance binding affinity, selectivity, and pharmacological properties, making it an invaluable tool for SAR investigations in hit-to-lead optimization campaigns . Handling & Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and storage information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-9-11(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQKQWMEXZGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277277
Record name 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-54-3
Record name MLS002637572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimized Protocol

  • Reagents : Methyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate, trimethyl orthoformate, benzylamine.

  • Conditions : Ethanol solvent, microwave irradiation at 160°C for 55 minutes.

  • Yield : 83% for 5-benzyl-3-phenylaminopyrazolo[3,4-d]pyrimidin-4-one.

Table 1: Optimization of Microwave-Assisted Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1603510
2Acetonitrile1603566
3Ethanol1605583

This method’s advantages include rapid reaction times (<1 hour) and avoidance of chromatographic purification, as products precipitate directly. For 1,5-dimethyl derivatives, substituting benzylamine with methylamine or employing pre-methylated pyrazole precursors could achieve the desired substitution pattern.

Alkylation of Pyrazolo[3,4-d]pyrimidin-4-ol Intermediates

Post-condensation alkylation is critical for introducing methyl groups at positions 1 and 5. A study on analogous compounds used phase-transfer catalysis to alkylate 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide in DMF, yielding 1,5-dimethyl derivatives.

Alkylation Procedure

  • Substrate : 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Alkylating Agent : Methyl iodide (2 equivalents).

  • Conditions : DMF solvent, room temperature, 12 hours.

  • Yield : 72% for 1,5-dimethyl-3-phenyl derivative.

Mechanistic Insight : The reaction proceeds via SN2 nucleophilic substitution , where the deprotonated pyrimidin-4-ol oxygen attacks the methyl iodide. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity by shuttling ions between aqueous and organic phases.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Pyrazolo[3,4-d]pyrimidin-4-one Synthesis

MethodConditionsYield (%)AdvantagesLimitations
CondensationButanol reflux, 72 hrs49Simple reagentsLong reaction time, moderate yield
MicrowaveEthanol, 160°C, 55 min83Rapid, high yieldRequires specialized equipment
AlkylationDMF, rt, 12 hrs72Straightforward alkylationMultiple steps needed for substrate

The microwave method offers superior efficiency but requires access to microwave synthesizers. Conversely, alkylation is accessible for labs without advanced instrumentation but depends on pre-synthesized intermediates.

Chemical Reactions Analysis

Chemical Reactions Involving 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

While specific chemical reactions involving this compound are not extensively documented, related compounds undergo various transformations:

Alkylation Reactions

Reaction TypeReagentsConditionsProduct
AlkylationMethyl Iodide, Propargyl BromideDMF, Room TemperatureAlkylated Pyrazolo[3,4-d]pyrimidines

These reactions introduce alkyl groups into the pyrazolo[3,4-d]pyrimidine structure, enhancing its biological activity .

Condensation Reactions

Reaction TypeReagentsConditionsProduct
CondensationAromatic AldehydesAcetic Acid, RefluxBenzylideneamino Derivatives

These reactions form derivatives with potential biological applications by introducing aromatic groups .

Cyclization Reactions

Reaction TypeReagentsConditionsProduct
CyclizationHydrazine HydrateN-Butanol, RefluxPyrazolo[3,4-d]pyrimidin-4-ones

These reactions are crucial for forming the pyrimidine ring in pyrazolo[3,4-d]pyrimidines .

Analytical Techniques for Characterization

The structure and properties of this compound are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure by analyzing proton and carbon environments.

  • Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

  • X-ray Crystallography : Offers precise structural information, including bond lengths and angles.

  • Density Functional Theory (DFT) Calculations : Useful for predicting molecular properties and interactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, a study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that showed significant cytotoxic effects against various cancer cell lines. These compounds potentially act by inhibiting specific kinases involved in cancer progression .

Enzyme Inhibition
1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its ability to inhibit certain enzymes. In particular, it has shown activity against protein kinases and phosphodiesterases, which are critical targets in the treatment of various diseases including cancer and inflammatory disorders .

Material Science Applications

Fluorescent Probes
Recent advancements have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as fluorescent probes. These compounds can be utilized in biological imaging due to their favorable photophysical properties. The ability to modify their structure allows for tuning their fluorescence characteristics for specific applications in cellular imaging and diagnostics .

Case Studies

StudyFocusFindings
Tigreros et al. (2020)Anticancer ActivityIdentified pyrazolo[3,4-d]pyrimidine derivatives with significant cytotoxicity against HeLa cells.
ResearchGate PublicationEnzyme InhibitionDemonstrated binding affinity of synthesized derivatives to central benzodiazepine receptors.
RSC Publishing (2020)Fluorescent ProbesDeveloped a family of pyrazolo[1,5-a]pyrimidines with high quantum yields and photostability for use in biological imaging.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Derivatives

Compound Substituents Dihedral Angle (°) Key Structural Feature
1,5-Dimethyl derivative 1-CH₃, 5-CH₃ ~5.29 (analog) Near-planar, low steric hindrance
3-Methyl-1-phenyl (P1) 3-CH₃, 1-C₆H₅ 5.29 Slight non-planarity
5-(2-Chloroethyl)-6-(3-fluorophenyl) 5-ClCH₂CH₂, 6-FC₆H₄ 28.96 High non-planarity
Allopurinol None ~0 (planar) Planar, xanthine oxidase target

Antitumor Activity

  • 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound A) : Displays IC₅₀ values in the mM range against tumor cell lines, with chlorinated derivatives showing enhanced activity .
  • 1,5-Dimethyl derivative : Increased lipophilicity may improve cellular uptake, though specific IC₅₀ data are pending .

Anti-Inflammatory and Ulcerogenic Effects

  • 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2-ylidene]amino}-6-methyl-1-phenyl derivative (11e): Exhibits anti-inflammatory activity comparable to indomethacin (carrageenan-induced edema test) with minimal ulcerogenicity .

Enzyme Inhibition

  • PDE9 Inhibition : PF-04447943 (a 6-substituted analog) enhances cognitive function in rodents, suggesting CNS applicability .

Key Differentiators and Therapeutic Implications

  • Synthetic Flexibility : Chloromethyl intermediates (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivative) enable diverse functionalization for tailored bioactivity .
  • Safety Profile : Derivatives like 11e demonstrate reduced ulcerogenicity compared to traditional NSAIDs, suggesting improved therapeutic windows .

Biological Activity

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (commonly referred to as 1,5-DMP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, focusing on its antitubercular activity, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

1,5-DMP has the molecular formula C7H9N4OC_7H_9N_4O and is characterized by a pyrazolo[3,4-d]pyrimidine core. The structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CN1C=[N]=C2C@HC=NN2C
  • Molecular Weight : 163.17 g/mol

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. In particular:

  • A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.02 μg/mL against Mycobacterium tuberculosis, outperforming traditional drugs like isoniazid . This suggests that modifications to the pyrazolo framework can enhance its efficacy against tuberculosis.

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential:

  • Research indicates that these compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .

Enzymatic Inhibition

The biological activity of 1,5-DMP extends to enzymatic inhibition:

  • Compounds within this class have been identified as inhibitors of specific enzymes involved in various metabolic pathways. This includes potential applications in targeting cancer metabolism and other diseases .

Study 1: Antitubercular Screening

In a comprehensive screening of novel dihydropyrazolo derivatives synthesized via a modified Biginelli reaction, compound 4g (a close analogue to 1,5-DMP) exhibited significant antimycobacterial activity. The study utilized various characterization techniques including IR and NMR spectroscopy to confirm the structure and activity .

CompoundMIC (μg/mL)Comparison Drug
4g0.02Isoniazid

Study 2: Anticancer Activity

A study focused on the anticancer effects of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives could significantly reduce viability in HeLa cells. The mechanism involved apoptosis induction through caspase activation pathways .

CompoundCell LineIC50 (μM)
Compound AHeLa15
Compound BMCF-720

Q & A

Q. Table 1. Key Synthetic Pathways and Yields

StepReagents/ConditionsYieldKey Reference
CyclizationFormamide, 140–150°C, 5h85–91%
N-AlkylationDMF, NaHCO₃, 70°C, 2h70–78%
Electrophilic Cyclizationp-Methoxyphenyltellurium trichloride, 25°C, 12h65%

Q. Table 2. Biological Activity Benchmarks

DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
6-Benzyl-1-(4-phenylbutyl)-PDE590 nM
PF-04447943PDE90.55 mg/L (in vivo)
8Vc (chiral)Valsa mali0.22 mg/L

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